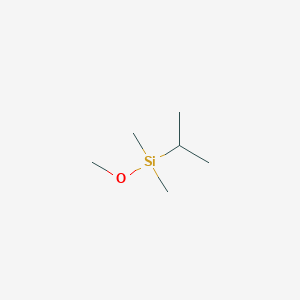

Isopropyl dimethyl methoxysilane

Description

Evolution of Organosilane Research

The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts first synthesized an organochlorosilane and, in the same year, prepared tetraethylsilane. wikipedia.orgsbfchem.com However, it was the extensive research by Frederic S. Kipping at the beginning of the 20th century that laid the foundational groundwork for the field. wikipedia.org Kipping's work, which involved the use of Grignard reagents to create alkyl- and arylsilanes, led to the first preparations of silicone oligomers and polymers. wikipedia.org He also coined the term "silicone" in 1904. wikipedia.org

A significant turning point occurred after 1940, when chemists began to recognize the immense application potential of polymeric organosilicon compounds. sbfchem.com Researchers like J. F. Hyde at Corning Glass Company and Eugene G. Rochow at General Electric pioneered the development of silicone-based materials, including resins, coatings, and impregnants. sbfchem.com The demand for materials with high thermal stability and insulating properties during World War II further propelled the growth of the organosilicon industry. sbfchem.com Since the establishment of the first organosilicon factory by Dow Corning in 1943, the industry has seen nearly seven decades of development, becoming a technologically intensive and vital part of the global economy. sbfchem.com

Significance of Dialkylalkoxysilanes in Advanced Materials Science

Among the diverse classes of organosilanes, dialkylalkoxysilanes have emerged as particularly significant in the realm of advanced materials science. These compounds, which feature two alkyl groups and at least one alkoxy group attached to a silicon atom, serve as crucial building blocks and surface modifying agents. Their utility stems from the dual reactivity of the molecule: the alkoxy groups can be hydrolyzed to form reactive silanol (B1196071) groups (Si-OH), which can then condense with hydroxyl groups on the surface of inorganic materials or with other silanol groups to form stable siloxane (Si-O-Si) bonds. researchgate.netgelest.com

This ability to form strong covalent bonds with a variety of substrates makes dialkylalkoxysilanes indispensable as coupling agents, adhesion promoters, and crosslinking agents. researchgate.netulprospector.com They are widely used to improve the interfacial properties of composite materials, enhance the durability of coatings, and functionalize surfaces for specific applications. ulprospector.comncsu.edu For instance, in the electronics industry, organosilicon precursors are vital for the fabrication of low-dielectric constant (low-k) interlayer dielectrics, which are essential for producing smaller, faster, and more powerful microprocessors. nih.gov The modification of surfaces with organosilanes can also impart desirable properties such as hydrophobicity, which is crucial for creating water-repellent coatings and protecting sensitive electronic components. gelest.com

Current Research Landscape Pertaining to Isopropyl Dimethyl Methoxysilane (B1618054) Analogues

The current research landscape for analogues of isopropyl dimethyl methoxysilane reflects a broad interest in tailoring the properties of organosilanes for specific and sophisticated applications. Researchers are actively exploring a variety of related compounds, including other methoxysilanes, ethoxysilanes, and silanes with different alkyl substituents. gelest.commsu.edunih.gov

One area of focus is the development of novel silylating agents for organic synthesis and materials modification. For example, research into the Wittig rearrangement of α-alkoxysilanes has opened new pathways for the synthesis of complex organic molecules. msu.edu Furthermore, the use of organosilanes in palladium-mediated reductions is being investigated as an environmentally friendlier alternative to traditional reducing agents. msu.edu

In the field of materials science, there is ongoing work to develop new organosilane-based coatings and surface treatments. This includes the synthesis of silanes with specific functional groups to create surfaces with tailored properties, such as enhanced biocompatibility or specific catalytic activity. ncsu.edu The study of analogues like n-propyldimethylmethoxysilane and ethyl(dimethyl)isopropoxysilane contributes to a deeper understanding of how the structure of the silane (B1218182) molecule affects the properties of the resulting material. gelest.comnih.gov This knowledge is critical for the rational design of new materials for a wide range of applications, from advanced coatings to sophisticated biomedical devices.

Synthesis and Spectroscopic Characterization

The primary synthesis route for this compound involves the reaction of dichlorodimethylsilane (B41323) with methanol (B129727) and isopropanol (B130326). guidechem.com A general method for producing methoxysilanes in high yield involves the reaction of a silazane with methanol at a temperature above the boiling point of the product methoxysilane but below that of methanol, which allows for rapid removal of the product and minimizes side reactions. google.com

Spectroscopic data is crucial for the identification and characterization of chemical compounds. For this compound, predictive 1H and 13C Nuclear Magnetic Resonance (NMR) data is available. guidechem.com

Physicochemical Properties

This compound is a colorless liquid with properties that make it suitable for various chemical applications. Key physicochemical data are summarized in the table below.

| Property | Value |

| CAS Number | 122420-34-2 |

| Molecular Formula | C6H16OSi |

| Molecular Weight | 132.28 g/mol echemi.com |

| Canonical SMILES | CC(C)Si(C)OC guidechem.com |

| InChIKey | LTJUCEWBHDKRBL-UHFFFAOYSA-N guidechem.com |

| Topological Polar Surface Area | 9.2 Ų guidechem.com |

| Rotatable Bond Count | 2 guidechem.com |

Reactivity and Applications

The reactivity of this compound is primarily governed by the methoxy (B1213986) group attached to the silicon atom. This group is susceptible to hydrolysis, which leads to the formation of a reactive silanol intermediate. This reactivity is the basis for its primary application as a surface modifying agent. gelest.com

The reaction with hydroxyl-bearing surfaces, such as silica (B1680970) or metal oxides, results in the formation of a covalent Si-O-surface bond. gelest.com This process, known as silylation, effectively alters the surface chemistry of the substrate. Methoxysilanes are favored for these applications because they react readily under dry, aprotic conditions, and the methanol byproduct is volatile and non-corrosive. gelest.com

Key applications of this compound and related alkoxysilanes include:

Surface Modification : Used to create hydrophobic surfaces on various materials. This is particularly important in the fabrication of microfluidic devices and for protecting surfaces from moisture. gelest.comimtek.de

Chromatography : Organosilanes are extensively used to modify the stationary phases in chromatography columns, enabling a wide range of separation selectivities. imtek.denih.gov

Semiconductor Manufacturing : In the semiconductor industry, adhesion promoters are critical for ensuring that photoresist films bond strongly to silicon wafer surfaces. brighton-science.com Silylating agents like hexamethyldisilazane (B44280) (HMDS) are used to create a hydrophobic surface that improves the adhesion of the photoresist. brighton-science.com Solvents such as isopropanol are also widely used for cleaning wafers and equipment. seppure.commarketresearchintellect.com While not a direct application of this compound, this highlights the importance of surface chemistry control in this industry, a role for which this compound is well-suited.

Structure

3D Structure

Properties

IUPAC Name |

methoxy-dimethyl-propan-2-ylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16OSi/c1-6(2)8(4,5)7-3/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJUCEWBHDKRBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628767 | |

| Record name | Methoxy(dimethyl)(propan-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122420-34-2 | |

| Record name | Methoxy(dimethyl)(propan-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Isopropyl Dimethyl Methoxysilane

Conventional Synthetic Routes to Alkoxysilanes

The industrial production of alkoxysilanes has historically been dominated by two principal methods: the alcoholysis of chlorosilanes and direct synthesis processes. These routes offer robust and scalable means to produce a wide array of alkoxysilane compounds.

Alcoholysis of Chlorosilanes

The most common method for synthesizing alkoxysilanes is the reaction of a chlorosilane with an alcohol. This process, known as alcoholysis, involves the nucleophilic substitution of a chlorine atom on the silicon by an alkoxy group from the alcohol. The reaction produces the desired alkoxysilane and hydrogen chloride (HCl) as a byproduct.

For the synthesis of a mixed alkoxysilane like isopropyl dimethyl methoxysilane (B1618054), a corresponding chlorosilane precursor, such as dichlorodimethylsilane (B41323), would be reacted with a mixture of methanol (B129727) and isopropanol (B130326). The general reaction is as follows:

(CH₃)₂SiCl₂ + CH₃OH + (CH₃)₂CHOH → (CH₃)₂Si(OCH₃)(OCH(CH₃)₂) + 2HCl

The reaction is typically carried out in a solvent, and various strategies are employed to manage the HCl byproduct, which can be corrosive and can also catalyze side reactions. One approach involves the use of a tertiary amine or another hydrogen halide acceptor to neutralize the HCl as it is formed. google.com Another method carries out the esterification in the presence of a chlorinated hydrocarbon solvent without an acid binding agent. google.com The reaction temperature is controlled to optimize the yield and minimize unwanted side reactions. A patent for the preparation of dimethylethoxysilane (B79849) describes reacting dimethyldichlorosilane with ethanol (B145695) in the presence of urea, which likely acts as an HCl scavenger. A similar approach could be adapted for the synthesis of isopropyl dimethyl methoxysilane.

A variation of this method involves the reaction of chlorosilanes with unsymmetrical ethers in the presence of a Lewis acid, which provides a practical route to alkoxysilanes without the generation of HCl.

Table 1: Key Parameters in Alcoholysis of Chlorosilanes

| Parameter | Description | Relevance to this compound Synthesis |

|---|---|---|

| Chlorosilane Precursor | The silicon-based starting material containing one or more Si-Cl bonds (e.g., Dichlorodimethylsilane). | Dichlorodimethylsilane is the logical precursor for the dimethylsilyl backbone. |

| Alcohols | The source of the alkoxy groups (e.g., Methanol, Isopropanol). | A mixture of methanol and isopropanol is required to produce the target compound. |

| Stoichiometry | The molar ratio of reactants. | Controls the degree of substitution and the product distribution. |

| Reaction Temperature | The temperature at which the reaction is conducted. | Influences reaction rate and selectivity. |

| Solvent | The medium in which the reaction takes place. | Can affect reaction kinetics and solubility of reactants and products. |

| HCl Management | Method for removing or neutralizing the hydrogen chloride byproduct. | Crucial for preventing side reactions and corrosion. |

Direct Synthesis Approaches for Organoalkoxysilanes

The direct synthesis, or Müller-Rochow process, is a cornerstone of the organosilicon industry and is primarily used to produce methylchlorosilanes. However, variations of the direct process can also be used to synthesize organoalkoxysilanes directly from elemental silicon and an alcohol. This method typically involves reacting silicon powder with an alcohol at elevated temperatures in the presence of a copper catalyst.

For the synthesis of methoxy-containing silanes, methanol is used as the reactant. While less common for producing mixed alkoxysilanes with different alkyl groups on the silicon, this approach is fundamental to the production of the organosilicon precursors. A more recent development is the direct synthesis of tetraalkoxysilanes from silica (B1680970) (SiO₂) and alcohols, which offers a more environmentally friendly alternative to the traditional carbothermal reduction of silica to silicon metal. This process often utilizes dehydrating agents to drive the reaction towards the product.

Specific Synthetic Pathways for Dimethyl Methoxysilane Precursors

The synthesis of this compound can also be approached by first preparing a dimethyl methoxysilane precursor, which is then further modified.

Hydrolysis-Condensation Processes of Trialkoxysilanes

Hydrolysis and condensation are fundamental reactions in silicon chemistry, leading to the formation of siloxane bonds (Si-O-Si). While primarily associated with the formation of polysiloxanes, controlled hydrolysis-condensation of trialkoxysilanes can be a route to specific siloxane-containing precursors. The reaction proceeds in two main steps: hydrolysis of the alkoxy groups to form silanols (Si-OH), followed by the condensation of these silanols to form siloxane bridges. The rates of hydrolysis and condensation are influenced by factors such as pH, water concentration, and the nature of the organic substituents on the silicon atom.

For instance, the co-hydrolysis of a trialkoxysilane with a dimethyldialkoxysilane could potentially be controlled to yield specific oligomeric structures that could serve as precursors.

Group Exchange Reactions in Silane (B1218182) Synthesis

Group exchange or redistribution reactions are common in silane chemistry, allowing for the rearrangement of substituents on a silicon atom. These reactions are often catalyzed and can be used to convert one type of silane into another. For example, a process for preparing dimethylchlorosilane involves the redistribution reaction of dimethyldichlorosilane with methylchlorosilane or methylsilane.

In the context of synthesizing this compound, a group exchange reaction could potentially be employed. For instance, a dimethyl-dimethoxysilane could undergo an exchange reaction with isopropanol or an isopropyl-containing silane in the presence of a suitable catalyst to introduce the isopropyl group. The silicon-hydrogen exchange reaction is another type of formal σ-bond metathesis used to interconvert silylated and hydrogenated compounds.

Novel Synthetic Approaches and Catalytic Systems for this compound Derivatives

Recent research has focused on developing more efficient, selective, and environmentally benign methods for synthesizing organosilanes. These novel approaches often rely on sophisticated catalytic systems.

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a powerful tool for creating carbon-silicon bonds and is widely used in the synthesis of functional organosilanes. While not directly applicable to the formation of the Si-O-C bond in the methoxy (B1213986) group, it is crucial for synthesizing a wide variety of organofunctional silane precursors.

More directly relevant are new catalytic methods for the formation of alkoxysilanes. For example, a nickel-catalyzed cross-electrophile coupling of chlorosilanes with in-situ-generated alkyl bromides from alcohols represents a formal deoxygenative silylation. Such a method could potentially be adapted for the synthesis of mixed alkoxysilanes. The use of Lewis basic salts to promote the coupling of organosilanes with aromatic electrophiles also highlights the expanding toolkit for C-Si bond formation.

Furthermore, the development of catalysts for the selective hydrolysis of organosilanes allows for the controlled synthesis of silanols and siloxanes, which can be important intermediates. The reduction of alkoxysilanes to hydrosilanes using boranes in the presence of a Lewis base catalyst also presents a pathway to valuable silicon-hydride containing precursors.

Table 2: Summary of Synthetic Approaches

| Synthetic Approach | Key Features | Potential Application for this compound |

|---|---|---|

| Alcoholysis of Chlorosilanes | Well-established, versatile, generates HCl. | Direct reaction of dichlorodimethylsilane with methanol and isopropanol. |

| Direct Synthesis | Uses elemental silicon or silica, often catalyzed by copper. | Primarily for precursor synthesis (e.g., methylchlorosilanes). |

| Hydrolysis-Condensation | Forms Si-O-Si bonds from alkoxysilanes. | Synthesis of siloxane precursors. |

| Group Exchange Reactions | Redistribution of substituents on silicon. | Potential for converting a dimethoxysilane (B13764172) to a mixed methoxy-isopropoxy silane. |

| Novel Catalytic Methods | High selectivity, mild conditions, new reaction pathways. | Nickel-catalyzed couplings and other advanced methods could offer more efficient routes. |

Metal-Catalyzed Silicon-Carbon Bond Formation

A primary and widely utilized method for creating silicon-carbon bonds is through the use of organometallic reagents, with the Grignard reaction being a classic and effective example. This approach is particularly suited for synthesizing compounds like this compound by introducing the isopropyl group to a functionalized silicon center.

The synthesis typically involves the reaction of an isopropyl Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), with a suitable methoxydimethylsilyl precursor. A common precursor for this reaction is methoxydimethylchlorosilane (MeO(CH₃)₂SiCl). The chlorine atom serves as an excellent leaving group, facilitating the nucleophilic attack by the isopropyl group from the Grignard reagent.

The reaction proceeds as follows:

i-PrMgCl + MeO(CH₃)₂SiCl → i-PrSi(CH₃)₂OMe + MgCl₂

This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which is crucial for the formation and stability of the Grignard reagent. The magnesium atom in the Grignard reagent complexes with the ether, stabilizing the organometallic species. The carbon atom attached to magnesium is highly nucleophilic and attacks the electrophilic silicon atom of the chlorosilane. The reaction of Grignard reagents with alkoxysilanes or carbonyl compounds results in the formation of alkoxymagnesium halides as by-products. researchgate.net The alkoxide by-products can complex with the Grignard reagent, potentially influencing its reactivity. researchgate.net While Grignard reagents are known to sometimes cause reduction of sterically hindered ketones, their reaction with less hindered silicon centers like in methoxydimethylchlorosilane is expected to proceed via nucleophilic substitution to form the desired Si-C bond. stackexchange.com

Table 1: Key Components in the Grignard Synthesis of this compound

| Component | Role | Example |

| Grignard Reagent | Source of the isopropyl nucleophile | Isopropylmagnesium chloride (i-PrMgCl) |

| Silane Precursor | Electrophilic silicon center with a leaving group | Methoxydimethylchlorosilane |

| Solvent | Stabilizes the Grignard reagent | Anhydrous diethyl ether or THF |

The successful synthesis relies on the careful control of reaction conditions, including temperature and the exclusion of moisture, as Grignard reagents are highly reactive towards water.

Hydrosilylation Strategies Involving Alkoxysilanes

Hydrosilylation is a powerful and atom-economical reaction that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond (C=C). This method can be effectively employed to synthesize this compound.

This synthetic route would involve the reaction of dimethylmethoxysilane (B99029) (H-Si(CH₃)₂OMe) with propene (CH₃-CH=CH₂) in the presence of a suitable catalyst. The most common and efficient catalysts for hydrosilylation are platinum-based complexes, such as Karstedt's catalyst or Speier's catalyst. mdpi.comyoutube.com Other transition metals like rhodium, iridium, and ruthenium can also catalyze this transformation. nih.gov

The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. mdpi.comyoutube.com This mechanism involves the following key steps:

Oxidative Addition: The Si-H bond of the silane adds to the platinum(0) catalyst, forming a platinum(II) hydride-silyl complex.

Olefin Coordination: The alkene (propene) coordinates to the platinum complex.

Migratory Insertion: The alkene inserts into the Pt-H bond. This insertion can occur in two ways, leading to either the terminal (anti-Markovnikov) or the internal (Markovnikov) addition product. In the case of propene, this would result in either a n-propyl or an isopropyl group attached to the silicon.

Reductive Elimination: The final alkylsilane product is eliminated from the platinum complex, regenerating the active platinum(0) catalyst.

Reaction Scheme:

H-Si(CH₃)₂OMe + CH₂=CH-CH₃ --(Pt catalyst)--> i-PrSi(CH₃)₂OMe and/or n-PrSi(CH₃)₂OMe

The regioselectivity of the hydrosilylation of propene can be influenced by the choice of catalyst, ligands, and reaction conditions. While the formation of both isopropyl and n-propyl isomers is possible, specific catalyst systems can be tailored to favor one over the other. For the synthesis of this compound, conditions favoring the Markovnikov addition would be desired.

Table 2: Factors Influencing Hydrosilylation for this compound Synthesis

| Factor | Influence | Details |

| Catalyst | Determines reaction rate and selectivity | Platinum complexes (e.g., Karstedt's) are highly active. mdpi.comnih.gov |

| Substrates | Reactants for the synthesis | Dimethylmethoxysilane (Si-H source) and Propene (C=C source) |

| Regioselectivity | Determines the product isomer (isopropyl vs. n-propyl) | Can be controlled by catalyst and ligand choice. |

This method represents a clean and efficient route to alkoxysilanes, often with high yields and minimal by-products, making it an attractive strategy for industrial-scale production.

Mechanistic Investigations of Isopropyl Dimethyl Methoxysilane Reactivity

Hydrolysis and Condensation Mechanisms of Methoxysilane (B1618054) Functionality

The core reactivity of isopropyl dimethyl methoxysilane, like other alkoxysilanes, revolves around the hydrolysis of the methoxy (B1213986) group (–OCH3) to a silanol (B1196071) group (–Si-OH) and the subsequent condensation of these silanols to form siloxane linkages (–Si-O-Si–). unm.edunih.gov These reactions are fundamental to the formation of polysiloxane networks and are catalyzed by either acid or base. unm.edu

Under acidic conditions, the hydrolysis mechanism typically involves the protonation of the methoxy group, making it a better leaving group (methanol). This is followed by a nucleophilic attack of water on the silicon center, often proceeding through a bimolecular displacement reaction (SN2-type). unm.eduafinitica.com Conversely, under basic conditions, the reaction is initiated by the attack of a hydroxide (B78521) or silanolate anion on the silicon atom. unm.edu

Hydrolysis: (CH₃)₂(CH(CH₃)₂)Si-OCH₃ + H₂O ⇌ (CH₃)₂(CH(CH₃)₂)Si-OH + CH₃OH

Condensation (Water producing): 2 (CH₃)₂(CH(CH₃)₂)Si-OH ⇌ (CH₃)₂(CH(CH₃)₂)Si-O-Si(CH(CH₃)₂)(CH₃)₂ + H₂O

Condensation (Alcohol producing): (CH₃)₂(CH(CH₃)₂)Si-OH + CH₃O-Si(CH(CH₃)₂)(CH₃)₂ ⇌ (CH₃)₂(CH(CH₃)₂)Si-O-Si(CH(CH₃)₂)(CH₃)₂ + CH₃OH

Influence of pH on Oligomerization and Network Formation

The pH of the reaction medium profoundly influences both the rate of hydrolysis and condensation, thereby controlling the structure of the resulting oligomers and networks. researchgate.net Generally, hydrolysis is fastest at low pH and slower at neutral pH. afinitica.comresearchgate.netuc3m.es Condensation rates, however, exhibit a more complex pH dependence. For monosilanols, such as the one derived from this compound, the condensation rate is at a minimum around pH 6.5–7. afinitica.com

Acidic Conditions (pH < 4): Under acidic conditions, hydrolysis is generally faster than condensation. afinitica.com This leads to the rapid formation of silanols. The protonated silanols preferentially condense with the least acidic silanol end groups, resulting in the formation of less branched, more linear or randomly branched oligomeric structures. nih.gov

Neutral Conditions (pH ≈ 6-8): In the neutral pH range, both hydrolysis and condensation reactions are slow. researchgate.netresearchgate.net This can lead to longer processing times for complete reaction.

Basic Conditions (pH > 8): Under basic conditions, the condensation reaction is significantly accelerated. researchgate.net The deprotonated silanolate anions preferentially attack more acidic silanol groups, which promotes the formation of more highly branched and condensed, compact structures. nih.gov

The interplay between hydrolysis and condensation rates at different pH values is crucial for controlling the final structure of the polysiloxane material. For instance, a two-step process, starting with hydrolysis under acidic conditions followed by condensation under basic conditions, can be used to create specific polymer architectures. unm.edu

Kinetics of Silanol Formation and Siloxane Linkage Establishment

The kinetics of silanol formation (hydrolysis) and siloxane linkage establishment (condensation) are influenced by several factors, including the structure of the silane (B1218182), the concentration of water, the catalyst, and the solvent. nih.gov The hydrolysis of methoxysilanes is generally faster than that of ethoxysilanes due to the better leaving group ability of methanol (B129727) and lower steric hindrance. afinitica.comresearchgate.net

The hydrolysis reaction often follows pseudo-first-order kinetics, especially when water is in large excess. taylorfrancis.com The rate of hydrolysis is also subject to inductive effects from the non-hydrolyzable substituents on the silicon atom. Electron-donating groups, like alkyl groups, can stabilize the positively charged transition state in acid-catalyzed hydrolysis, thus increasing the rate. unm.edu

Interactive Table: Factors Affecting Hydrolysis and Condensation Kinetics

| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Resulting Structure |

|---|---|---|---|

| Low pH (Acidic) | Fast afinitica.comresearchgate.net | Slower than hydrolysis afinitica.com | Less branched, linear or random nih.gov |

| Neutral pH | Slow researchgate.netresearchgate.net | Slow afinitica.com | - |

| High pH (Basic) | Slower than acidic researchgate.net | Fast researchgate.net | Highly branched, compact nih.gov |

| Methoxy Group | Faster than ethoxy afinitica.comresearchgate.net | - | - |

| Alkyl Substitution | Increases in acid, decreases in base unm.edu | - | - |

| Water Concentration | Increases rate up to a limit nih.gov | Influences equilibrium | - |

Reactivity of the Isopropyl Group in Silane Derivatives

The isopropyl group attached to the silicon atom in this compound significantly influences the molecule's reactivity through steric and electronic effects.

Steric Hindrance Effects on Silicon Center Reactivity

The bulky isopropyl group creates steric hindrance around the silicon center, which can affect the rates of both hydrolysis and condensation. taylorfrancis.com This steric bulk can hinder the approach of nucleophiles (like water or hydroxide ions) to the silicon atom, thereby slowing down the hydrolysis reaction compared to less hindered silanes like methyltrimethoxysilane (B3422404). researchgate.net

Similarly, the steric hindrance from the isopropyl group can also influence the condensation reaction. The bulky groups on adjacent silicon atoms can make it more difficult for them to come together to form a siloxane bond, potentially leading to a less cross-linked network compared to what might be formed from smaller silanes. In some cases, significant steric hindrance can lead to the formation of cyclic or cage-like structures instead of extended networks.

Interactive Table: Comparison of Steric Effects

| Silane | Steric Hindrance | Expected Relative Hydrolysis Rate |

|---|---|---|

| Methyltrimethoxysilane | Low | High |

| This compound | Moderate | Intermediate |

Activation and Functionalization of Isopropyl Moieties

While the C-H bonds of the isopropyl group are generally considered unreactive, they can be activated under certain conditions, often involving transition metal catalysts. acs.orgnih.gov This allows for the functionalization of the isopropyl group itself.

C-H activation strategies can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.net For example, transition metal-catalyzed reactions can enable the arylation or alkylation of C(sp³)–H bonds. acs.org These reactions often proceed through the formation of a metallacycle intermediate where the metal catalyst coordinates to a directing group on the molecule and then inserts into a nearby C-H bond. nih.gov In the context of this compound, while the methoxy group is the primary reactive site for hydrolysis and condensation, the potential for C-H activation of the isopropyl group opens up possibilities for further chemical modification and the synthesis of more complex organosilicon compounds. rsc.org

Interactions with Nucleophilic and Electrophilic Species

The silicon center in this compound is electrophilic and thus susceptible to attack by nucleophiles. libretexts.org The primary nucleophilic reaction is hydrolysis, as discussed above. Other nucleophiles, such as alcohols, can also react with the methoxysilane to form different alkoxysilanes.

The molecule can also interact with electrophiles. While the silicon atom itself is not typically attacked by electrophiles, the organic substituents can be. For example, in vinylsilanes, the double bond can react with electrophiles. wikipedia.orgbaranlab.org In the case of this compound, the C-H bonds of the isopropyl group could potentially react with very strong electrophiles, although this is less common than the nucleophilic attack at the silicon center.

Gas-phase studies have been conducted to understand the intrinsic reactivity of silanes with electrophiles, such as the reaction of silanes with benzhydryl cations to study their hydricity (hydride donating ability). nsf.gov These studies show that the structure of the alkyl groups on the silane influences its reactivity as a hydride donor. For instance, branched alkyl groups can affect the reaction rate and selectivity compared to straight-chain alkyl groups. nsf.gov

Silane-Mediated Amidation Reactions

The use of organosilanes as coupling agents for the direct amidation of carboxylic acids with amines has emerged as a valuable and sustainable alternative to traditional methods that often require harsh reaction conditions and generate stoichiometric waste. While specific mechanistic studies on this compound are not extensively documented, a plausible reaction pathway can be inferred from research on analogous methoxysilanes, such as tetramethoxysilane (B109134) (TMOS) and methyltrimethoxysilane (MTM). nih.govresearchgate.net

The generally accepted mechanism for methoxysilane-mediated amidation involves the initial activation of the carboxylic acid through the formation of a silyl (B83357) ester intermediate. nih.gov In this proposed mechanism, this compound reacts with a carboxylic acid in a reversible step, leading to the formation of an isopropyl dimethyl silyl ester and the elimination of methanol. This silyl ester is a more electrophilic species than the parent carboxylic acid, rendering it susceptible to nucleophilic attack by an amine.

The subsequent and irreversible step involves the nucleophilic addition of the amine to the carbonyl carbon of the silyl ester intermediate. This attack results in the formation of the desired amide and the release of an isopropyl dimethyl silanol byproduct. The proposed mechanistic cycle is depicted below:

Proposed Mechanistic Pathway for this compound-Mediated Amidation:

Activation Step:

R'-COOH + (CH₃)₂CH-Si(CH₃)₂OCH₃ ⇌ R'-COOSi(CH₃)₂(CH(CH₃)₂) + CH₃OH (Carboxylic Acid + this compound ⇌ Isopropyl Dimethyl Silyl Ester + Methanol)

Aminolysis Step:

R'-COOSi(CH₃)₂(CH(CH₃)₂) + R''-NH₂ → R'-CONHR'' + (CH₃)₂CH-Si(CH₃)₂OH (Isopropyl Dimethyl Silyl Ester + Amine → Amide + Isopropyl Dimethyl Silanol)

Research on related methoxysilanes has demonstrated the feasibility of this amidation methodology. For instance, a solvent-free procedure using various methoxysilanes, including tetramethoxysilane and hexamethoxydisilane, has been shown to effectively produce amides from a range of carboxylic acids and amines in good to excellent yields. researchgate.net These studies support the proposed mechanistic framework involving a silyl ester intermediate.

Table 1: Key Intermediates and Products in Proposed Amidation Mechanism

| Compound Name | Molecular Formula | Role in Reaction |

| This compound | C₆H₁₆OSi | Reactant/Coupling Agent |

| Carboxylic Acid | R'-COOH | Reactant |

| Amine | R''-NH₂ | Reactant |

| Isopropyl Dimethyl Silyl Ester | R'-COOSi(CH₃)₂(CH(CH₃)₂) | Intermediate |

| Amide | R'-CONHR'' | Product |

| Isopropyl Dimethyl Silanol | C₅H₁₄OSi | Byproduct |

| Methanol | CH₃OH | Byproduct |

Coordination Chemistry with Metal Centers

The coordination of silicon-containing ligands to metal centers is a fundamental area of organometallic chemistry, with implications for catalysis and materials science. Transition metal complexes featuring silane ligands, known as σ-silane complexes, are recognized as key intermediates in important processes like hydrosilylation. nih.gov In these complexes, the metal center interacts with the Si-H bond through a 3-center, 2-electron bond.

While direct studies on the coordination complexes of this compound are scarce, its potential to act as a ligand can be evaluated based on the established principles of metal-silane interactions. The silicon atom in this compound is electron-deficient and could potentially interact with electron-rich, low-valent metal centers. However, unlike hydrosilanes which possess a reactive Si-H bond for σ-bond formation, this compound lacks this feature.

Instead, coordination to a metal center would likely involve the oxygen atom of the methoxy group acting as a Lewis base. The lone pairs on the oxygen atom can donate electron density to a Lewis acidic metal center. The general representation of such an interaction would be:

M + (CH₃)₂CH-Si(CH₃)₂OCH₃ → M-O(CH₃)Si(CH₃)₂(CH(CH₃)₂)

The stability and nature of such a coordinate bond would be influenced by several factors, including the nature of the metal (its Lewis acidity and electronic properties), the other ligands present on the metal center, and the steric bulk of the this compound ligand itself.

Although this is a more complex system than the simple coordination of this compound, it highlights the capability of the dimethylsilyl unit to be incorporated into stable ligand scaffolds.

Table 2: Potential Coordination Parameters of this compound

| Parameter | Description |

| Potential Coordination Site | Oxygen atom of the methoxy group |

| Type of Interaction | Lewis acid-base interaction (Metal as Lewis acid) |

| Influencing Factors | - Lewis acidity of the metal center - Steric bulk of the ligand - Electronic properties of other ligands on the metal |

| Related Complex Ligands | Tris[(1-isopropylbenzimidazol-2-yl)dimethylsilyl]methane |

Spectroscopic and Advanced Analytical Characterization of Isopropyl Dimethyl Methoxysilane

The detailed structural analysis and characterization of isopropyl dimethyl methoxysilane (B1618054) and its subsequent chemical transformations are heavily reliant on a suite of advanced spectroscopic techniques. Vibrational spectroscopy, nuclear magnetic resonance, and mass spectrometry each provide unique insights into the molecular structure, bonding, and purity of the compound.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is instrumental in predicting the geometric and electronic properties of molecules, as well as their reactivity.

Energetics of Silane (B1218182) Reactions and Intermediates

DFT calculations are crucial for determining the thermodynamics and kinetics of chemical reactions involving silanes. A key reaction for methoxysilanes is hydrolysis, the first step in the formation of siloxane bonds. Computational studies on analogous methoxysilanes allow for the estimation of reaction energies and activation barriers for the hydrolysis of isopropyl dimethyl methoxysilane (B1618054). These calculations typically involve modeling the reactants, transition states, and products.

For instance, the hydrolysis reaction can be broken down into an initial association of a water molecule with the silane, followed by the transition state for the transfer of a proton and the cleavage of the Si-OCH₃ bond, and finally the formation of the silanol (B1196071) and methanol (B129727). The energetics of these steps, while not specifically documented for isopropyl dimethyl methoxysilane, can be estimated based on studies of similar molecules.

Table 1: Estimated Reaction Energies for the Hydrolysis of this compound

| Reaction Step | Estimated ΔE (kcal/mol) |

| H₂O Association | -5 to -10 |

| Transition State Barrier | +15 to +25 |

| Overall Reaction | -2 to -5 |

Note: These are representative values based on DFT calculations for similar small methoxysilanes and are intended for illustrative purposes.

Conformational Analysis and Steric Effects

The presence of the isopropyl group in this compound introduces conformational flexibility and significant steric hindrance around the silicon center. DFT calculations can be used to explore the potential energy surface associated with the rotation of the isopropyl and methoxy (B1213986) groups. This analysis helps in identifying the most stable conformations and the energy barriers between them.

Molecular Dynamics Simulations of Silane Self-Assembly and Interfacial Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. This is particularly useful for understanding how silane molecules arrange themselves and interact with surfaces, which is fundamental to their application in surface modification and as coupling agents.

Modeling of Silane Adsorption on Surfaces

MD simulations can model the process of this compound adsorbing onto a surface, such as silica (B1680970) (SiO₂). nih.gov These simulations can reveal the preferred orientation of the molecule upon approach to the surface, the nature of the interactions (e.g., hydrogen bonding between the methoxy group and surface silanols), and the dynamics of the adsorption process. While specific simulations for this compound are not published, studies on other methoxysilanes show that the initial interaction is often the physisorption of the silane onto the surface, followed by hydrolysis and then covalent bond formation. researchgate.net The simulations can also predict the density and arrangement of the silane layer on the substrate.

Simulation of Polymerization Processes

Following hydrolysis, silanols can undergo condensation reactions to form siloxane polymers. MD simulations, particularly reactive force field (ReaxFF) simulations, can model this polymerization process. researchgate.net These simulations can track the formation of Si-O-Si bonds over time, the growth of oligomers and polymers, and the influence of factors like concentration and temperature on the polymerization kinetics and the structure of the resulting polymer network. For this compound, the presence of only one reactive methoxy group would lead to the formation of dimers and potentially short linear chains, but not a cross-linked network.

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical methods, including DFT, provide detailed information about the electronic structure and the nature of chemical bonds within a molecule.

The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is fundamental in understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). For a methoxysilane, the HOMO is often located on the oxygen atom of the methoxy group, while the LUMO is typically centered on the silicon atom. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. aimspress.com

Table 2: Estimated Frontier Orbital Energies for this compound

| Orbital | Estimated Energy (eV) |

| HOMO | -9.5 to -10.5 |

| LUMO | +1.0 to +2.0 |

| HOMO-LUMO Gap | 10.5 to 12.5 |

Note: These are representative values based on quantum chemical calculations for analogous silanes and are intended for illustrative purposes.

A larger HOMO-LUMO gap suggests higher stability and lower reactivity. The specific energies and distributions of these orbitals in this compound would be influenced by the electron-donating effects of the alkyl groups attached to the silicon atom.

Hyperconjugative Interactions in Siloxanes

Computational and theoretical studies, particularly those employing Natural Bond Orbital (NBO) analysis, have been pivotal in understanding the unique properties of siloxanes, which are polymers that can be formed from monomers like this compound. A key electronic feature distinguishing siloxanes from their organic counterparts, ethers, is the presence of significant hyperconjugative interactions. researchgate.netresearchgate.net This phenomenon involves the delocalization of electrons from the oxygen lone pairs (nO) into adjacent antibonding sigma orbitals (σ*) of the silicon-carbon (Si-C) or silicon-hydrogen (Si-H) bonds. ksis.re.kracs.org

This nO → σSiC delocalization is significantly more pronounced in silicon-oxygen linkages than the corresponding nO → σCH delocalization in ethers. ksis.re.kr This enhanced hyperconjugation is a primary reason for the paradoxically low basicity of the oxygen atom in siloxanes, despite the high electronegativity difference between silicon and oxygen leading to a high anionic character on the oxygen. ksis.re.krnih.gov The electron withdrawal from the oxygen lone pairs reduces their availability to act as a Lewis base. acs.org

Research comparing disiloxane (B77578) (H₃Si-O-SiH₃) with dimethyl ether (CH₃-O-CH₃) shows that this hyperconjugative interaction is greater in the silicon compound, which contributes to its lower basicity. acs.org These findings challenge older models that relied solely on ionic or electrostatic interactions to explain the properties of the Si-O bond. researchgate.netnih.gov The hyperconjugative model also explains the increased torsional flexibility and the characteristically wide Si-O-Si bond angles observed in siloxanes, which are crucial for the unique material properties of silicones, such as their high flexibility and thermal stability. researchgate.netcaltech.edu While this compound itself contains a Si-O-C linkage, the same principles of hyperconjugation from the oxygen lone pairs to the antibonding orbitals of the silicon-carbon and silicon-hydrogen bonds apply, influencing its reactivity and the properties of polymers derived from it.

Nature of Silicon-Oxygen and Silicon-Carbon Bonds

The chemical behavior and physical properties of this compound are fundamentally determined by the nature of its silicon-oxygen (Si-O) and silicon-carbon (Si-C) bonds.

Silicon-Oxygen (Si-O) Bond: The bond between silicon and oxygen is highly polar due to the significant difference in their electronegativities (Pauling scale: O ≈ 3.44, Si ≈ 1.90). wikipedia.org This results in a bond with both covalent and ionic characteristics, where the silicon atom carries a partial positive charge (δ+) and the oxygen atom a partial negative charge (δ−). wikipedia.org The Si-O bond is notably stronger and longer than a typical carbon-oxygen (C-O) single bond. wikipedia.org The enhanced strength contributes to the thermal stability of compounds containing this bond.

Despite the high polarity and the resulting high negative charge on the oxygen atom, the oxygen in a Si-O linkage is weakly basic. ksis.re.kr As explained by computational studies, this is due to strong hyperconjugative interactions that delocalize the oxygen's lone pair electrons into adjacent silicon-carbon antibonding orbitals (nO → σ*SiC), reducing their availability for protonation or other Lewis acid interactions. ksis.re.kracs.org This effect is central to the chemical inertness and water-repellent properties of materials derived from methoxysilanes. ksis.re.kr

However, the Si-C bond is not entirely inert. Its reactivity can be significantly enhanced through the principle of hypercoordination. nih.gov By increasing the coordination number of the silicon atom from four to five or six (forming penta- or hexa-coordinate species), the electron density on the carbon atom is increased. nih.gov This "activation" makes the Si-C bond more susceptible to cleavage by electrophiles, a concept that has been harnessed to develop novel synthetic transformations in organosilicon chemistry. nih.gov Recent research has even used directed evolution to create enzymes capable of cleaving the highly stable Si-C bonds in siloxanes, a process that involves the oxidation of a methyl group attached to the silicon, which then facilitates the bond's breakage. caltech.edu

Interactive Data Table: Comparison of Bond Properties

| Bond Type | Electronegativity Difference (Pauling) | Bond Length (Å) | Bond Dissociation Energy (kJ/mol) | Key Characteristic |

| Si-O | ~1.54 | ~1.6 | ~452 | Strong, polar, weakly basic oxygen |

| C-O | ~0.89 | ~1.4 | ~360 | Polar |

| Si-C | ~0.65 | ~1.87 | ~301 | Strong, stable, gives organic character |

| C-C | 0 | ~1.54 | ~346 | Nonpolar |

Future Research Directions and Emerging Applications

Development of Sustainable Synthesis Routes for Isopropyl Dimethyl Methoxysilane (B1618054)

A primary focus of future research is the establishment of environmentally friendly and efficient methods for synthesizing Isopropyl dimethyl methoxysilane. The goal is to move away from energy-intensive processes and hazardous materials. Key areas of investigation include the development of novel catalysts for direct synthesis from elemental silicon and alcohols, the use of bio-based feedstocks, and the implementation of solvent-free or aqueous reaction systems to minimize environmental impact.

Precision Engineering of Silane-Based Hybrid Materials with Tailored Properties

This compound is a valuable precursor for creating advanced organic-inorganic hybrid materials. Future research will concentrate on the precise control of the molecular architecture of these materials to achieve properties tailored for specific applications. This includes sophisticated control over polymerization processes to define the structure of polysiloxane networks and the functionalization of surfaces to impart specific characteristics like hydrophobicity or biocompatibility. The creation of hierarchical structures that mimic natural materials is another avenue being explored to enhance mechanical and optical properties.

Table 1: Research Focus in Precision Engineering of Silane-Based Hybrid Materials

| Research Area | Objective | Desired Outcome |

| Controlled Polymerization | To achieve precise control over the structure of polysiloxane networks. | Materials with customized mechanical, thermal, and chemical properties. |

| Surface Functionalization | To modify surfaces with specific chemical groups. | Surfaces with tailored wettability, adhesion, and biocompatibility. |

| Hierarchical Structures | To create complex, multi-scale material architectures. | Enhanced mechanical strength, unique optical properties, and improved barrier performance. |

Exploration of Novel Catalytic Functions and Mechanistic Pathways

The catalytic potential of this compound and related organosilanes is a burgeoning field of study. Researchers are investigating their use in a variety of catalytic reactions. This includes designing new silane-based catalysts for hydrosilylation, exploring their role in cross-coupling reactions for forming carbon-carbon and carbon-heteroatom bonds, and developing chiral silane (B1218182) catalysts for asymmetric synthesis. Detailed mechanistic studies, using advanced analytical techniques, are also underway to understand the underlying principles of their catalytic activity and to design more efficient catalysts.

Advanced Computational Predictions for Rational Design of Organosilane Systems

Computational modeling has become an indispensable tool for the rational design of new molecules and materials. In the realm of organosilanes, advanced computational techniques are being employed to predict the properties and reactivity of compounds like this compound. Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are used to understand electronic structures, reaction mechanisms, and the dynamic behavior of these systems. This computational-first approach accelerates the discovery and optimization of organosilane systems for specific applications.

Integration with Emerging Technologies (e.g., Additive Manufacturing, Smart Materials)

The unique properties of materials derived from this compound make them ideal candidates for integration with next-generation technologies. Research is actively exploring their use in additive manufacturing (3D printing), where they can be formulated into specialized resins for creating complex and functional silicone-based objects. Another exciting area is the development of "smart" materials that can respond to external stimuli like light or heat, opening up possibilities for sensors, actuators, and controlled-release systems. Furthermore, their dielectric and encapsulation properties are being leveraged in the field of flexible electronics.

Table 2: Integration of this compound with Emerging Technologies

| Technology | Application of this compound | Potential Impact |

| Additive Manufacturing | Formulation of photocurable resins for 3D printing. | Rapid prototyping and manufacturing of complex silicone parts with high precision. |

| Smart Materials | Creation of stimuli-responsive polymers and coatings. | Development of advanced sensors, actuators, and smart surfaces. |

| Flexible Electronics | Use as dielectric and encapsulation materials. | Enabling the fabrication of bendable and stretchable electronic devices. |

Q & A

Q. What are the optimal synthetic routes for isopropyl dimethyl methoxysilane, and how can purity be validated?

this compound is typically synthesized via Knoevenagel condensation, where substituted benzaldehydes react with cyanoacetate derivatives in the presence of a base catalyst (e.g., piperidine). Post-synthesis, purity is confirmed using elemental analysis (C/H/N) and spectroscopic techniques:

- FTIR : Peaks at 2225–2231 cm⁻¹ (C≡N stretch), 1720–1740 cm⁻¹ (C=O), and 1220–1252 cm⁻¹ (C-O) validate functional groups .

- NMR : Distinct ¹H-NMR signals for methoxy protons (δ 3.8–4.2 ppm), isopropyl methyl groups (δ 1.3–5.2 ppm), and aromatic protons (δ 6.0–8.0 ppm) confirm structural integrity .

- Elemental analysis : Deviations <1% between calculated and observed C/H/N values indicate high purity .

Q. Which spectroscopic and thermal characterization methods are critical for analyzing this compound-based copolymers?

- Thermogravimetric analysis (TGA) : Reveals two-stage decomposition (219–500°C and 500–800°C) with residual mass (0.9–5.6%), indicating thermal stability .

- Differential scanning calorimetry (DSC) : Absence of crystallization peaks confirms amorphous copolymer structure .

- ¹³C-NMR : Assignments at 167–160 ppm (C=O) and 118–112 ppm (C≡N) validate copolymer backbone .

Advanced Research Questions

Q. How can copolymer composition and monomer reactivity ratios be determined for styrene-isopropyl dimethyl methoxysilane systems?

Copolymer composition is quantified via nitrogen content analysis, assuming cyano groups remain intact during polymerization. Reactivity ratios (e.g., styrene vs. silane monomers) are derived using the Fineman-Ross or Kelen-Tüdős methods. Substituent effects (e.g., electron-withdrawing groups on the silane monomer) reduce styrene incorporation due to steric and electronic hindrance .

Q. What computational approaches are recommended for modeling the electronic structure and reactivity of this compound?

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties like bond dissociation energies. Basis sets such as 6-31G* are suitable for geometry optimization. The Colle-Salvetti correlation-energy formula (adapted for electron density functionals) predicts interaction energies with <5% error .

Q. How can contradictions in thermal degradation data from TGA be resolved mechanistically?

Discrepancies in residual mass (e.g., 0.9% vs. 5.6%) may arise from differences in copolymer composition or crosslinking. Advanced methods include:

Q. What strategies address solubility challenges in this compound-based copolymers for material applications?

Solubility in polar aprotic solvents (e.g., DMF, THF) vs. insolubility in methanol suggests tuning via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.